molecular formula C21H37NO2S B1438365 Farnesyl-Met-OMe CAS No. 178923-86-9

Farnesyl-Met-OMe

Cat. No. B1438365
M. Wt: 367.6 g/mol
InChI Key: BCIAEXUSWOQQGR-UJMPLXFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesyl-Met-OMe, also known as Farnesyl-Methionine-OME, is a compound with the molecular formula C21H37NO2S . It is used for research purposes.


Synthesis Analysis

Farnesyl-Met-OMe is related to farnesol, a sesquiterpenoid precursor of insect juvenile hormones (JH) that has JH activity . Farnesol is an intermediate in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod JHs, esters of farnesol, in the mevalonate biosynthetic pathway .


Molecular Structure Analysis

The molecular structure of Farnesyl-Met-OMe is complex and involves several key components. The molecule is a part of the isoprenoid biosynthetic pathway, which is a key pathway in the production of various important biological molecules .


Chemical Reactions Analysis

The chemical reactions involving Farnesyl-Met-OMe are complex and involve multiple steps. These reactions are often centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

The physical and chemical properties of Farnesyl-Met-OMe are not well-documented in the available literature .

Scientific Research Applications

Farnesyl Transferase Inhibitors

Farnesyl transferase inhibitors (FTIs) are a class of anticancer drugs that inhibit the farnesylation of target proteins, including Ras, potentially leading to cell growth arrest. Despite their potency in preclinical models, their clinical efficacy has been less than anticipated. This discrepancy may be attributed to the complex biology of the targeted pathways and the need for a better understanding of molecular mechanisms involved in tumorigenesis (Appels, Beijnen, & Schellens, 2005).

Quorum Sensing and Antimicrobial Properties

Farnesol, an acyclic sesquiterpene alcohol, acts as a quorum sensing molecule (QSM) and has been found to inhibit hyphae formation in Candida albicans. Its derivatives exhibit antimicrobial, anti-biofilm, anti-cancer, and anti-tumor properties, highlighting its potential as a versatile therapeutic agent (Gupta, Sharma, Arora, Pruthi, & Poluri, 2019).

Biofilm Inhibition and Nanotechnology

The combination of farnesol with nanotechnology has been explored for enhancing antibiofilm therapies. Farnesol's properties, such as biofilm inhibition, can be improved by encapsulation in nanostructured systems, potentially leading to more effective treatments against drug-resistant microorganisms (Costa, Silva, & Amaral, 2021).

Immunomodulatory Potential

Farnesylthiosalisylic acid (FTS) has been identified for its immunomodulatory properties, with studies demonstrating its potential in treating autoimmune and inflammatory conditions. This indicates the broader application of farnesyl derivatives beyond their anticancer properties (Mor, Aizman, Chapman, & Kloog, 2013).

Farnesoid X Receptor Modulation

The intestinal microbiota and Farnesoid X receptor (FXR) axis play a significant role in metabolic diseases. Modulating this axis through farnesyl derivatives can offer new therapeutic strategies for conditions like obesity, nonalcoholic fatty liver, and insulin resistance (Zou, Yang, Tang, Hou, Tang, & Qu, 2020).

Safety And Hazards

The safety and hazards associated with Farnesyl-Met-OMe are not well-documented in the available literature .

properties

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-15-22-20(14-16-25-6)21(23)24-5/h9,11,13,20,22H,7-8,10,12,14-16H2,1-6H3/b18-11+,19-13+/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIAEXUSWOQQGR-UJMPLXFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN[C@@H](CCSC)C(=O)OC)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farnesyl-Met-OMe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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